molecular formula C9H9F3N2O2 B12497168 N-[3-(trifluoromethoxy)phenyl]glycinamide

N-[3-(trifluoromethoxy)phenyl]glycinamide

Cat. No.: B12497168
M. Wt: 234.17 g/mol
InChI Key: BZQGZAVHPZXJBL-UHFFFAOYSA-N
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Description

N-[3-(trifluoromethoxy)phenyl]glycinamide is an organic compound with the molecular formula C9H9F3N2O2 It features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a glycinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(trifluoromethoxy)phenyl]glycinamide typically involves the introduction of the trifluoromethoxy group onto a phenyl ring, followed by the attachment of the glycinamide moiety. One common method involves the use of trifluoromethoxylation reagents to introduce the trifluoromethoxy group. Recent advances have made this process more accessible by developing innovative reagents that facilitate the trifluoromethoxylation reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow strategies to streamline the synthesis process. This approach uses readily available organic precursors and cesium fluoride as the primary fluorine source, enabling the rapid generation of trifluoromethoxy-containing compounds without relying on perfluoroalkyl precursor reagents .

Chemical Reactions Analysis

Types of Reactions

N-[3-(trifluoromethoxy)phenyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the phenyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and the specific reagents used .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions employed. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

N-[3-(trifluoromethoxy)phenyl]glycinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(trifluoromethoxy)phenyl]glycinamide involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Properties

Molecular Formula

C9H9F3N2O2

Molecular Weight

234.17 g/mol

IUPAC Name

2-amino-N-[3-(trifluoromethoxy)phenyl]acetamide

InChI

InChI=1S/C9H9F3N2O2/c10-9(11,12)16-7-3-1-2-6(4-7)14-8(15)5-13/h1-4H,5,13H2,(H,14,15)

InChI Key

BZQGZAVHPZXJBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)NC(=O)CN

Origin of Product

United States

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